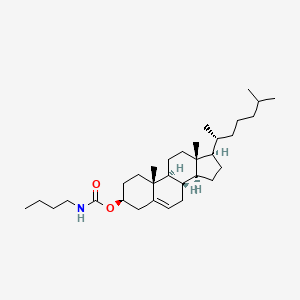

3-Cholesteryl N-butylcarbamate

Description

Overview of Cholesterol Derivatives as Chemical Probes and Modulators of Biological Systems

Cholesterol, an essential lipid in eukaryotic membranes, is a fundamental molecule for maintaining cellular integrity and function. nih.govfrontiersin.org Its rigid, polycyclic structure and amphipathic nature make it an ideal scaffold for chemical modification, leading to a vast array of derivatives with novel functionalities. orientjchem.orgresearchgate.net In chemical biology, these derivatives serve as powerful tools. Fluorescently-labeled cholesterol analogs, for instance, act as chemical probes to visualize the distribution and trafficking of sterols within cells, providing critical insights into the complex nature of lipid membranes. plos.orgbiorxiv.org By mimicking the parent molecule, these probes can report on the subcellular localization of cholesterol and its interactions with proteins and other lipids. nih.govrsc.org Beyond imaging, cholesterol derivatives can modulate biological systems. Their incorporation into liposomes can enhance drug delivery, and modifications to the cholesterol structure can lead to compounds with potential anticancer and antimicrobial properties. researchgate.netnih.govbeilstein-journals.org

Significance of Carbamate (B1207046) Moiety in Steroidal Scaffolds for Academic Investigation

The introduction of a carbamate moiety (–NHCOO–) into a steroidal scaffold, such as cholesterol, imparts unique properties that are of significant interest in academic research. The carbamate group is recognized for its chemical and proteolytic stability, which makes these derivatives resistant to enzymatic degradation—a crucial feature for developing stable biological probes or therapeutic agents. orientjchem.orgnih.gov This stability, coupled with the carbamate's ability to act as a hydrogen-bond donor and acceptor, allows for specific interactions with biological targets like enzymes and receptors. nih.govmdpi.com In drug design, the carbamate linkage is often used as a bioisostere for the more labile peptide bond, potentially improving the pharmacokinetic properties of a molecule. orientjchem.orgnih.gov Furthermore, varying the substituents on the carbamate's nitrogen atom allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and polarity, enabling systematic studies of structure-activity relationships. nih.govrsc.org

Historical Context of Cholesteryl Carbamate Research: Key Foundational Studies

Research into cholesteryl carbamates has roots in the broader exploration of liquid crystals and enzyme inhibitors. Early studies recognized that modifying the 3β-hydroxyl group of cholesterol could lead to materials with interesting mesomorphic (liquid crystal) properties. The carbamate linkage was investigated as a central group in these systems, with foundational work demonstrating that compounds like cholesteryl N-phenylcarbamates could form cholesteric mesophases. tandfonline.com A pivotal study by Stout et al. investigated a series of p-nitrophenyl and cholesteryl-N-alkyl carbamates as inhibitors of pancreatic cholesterol esterase. nih.govresearchgate.net This research established that while p-nitrophenyl carbamates acted as irreversible inhibitors by carbamylating the enzyme's active site, the more stable cholesteryl-N-alkyl carbamates, including the N-butyl and N-octyl derivatives, functioned as reversible inhibitors. nih.govresearchgate.net This work provided crucial mechanistic insights into the interaction of these compounds with a key enzyme in cholesterol metabolism and highlighted the influence of the carbamate's alkyl chain length on inhibitory potency. nih.govresearchgate.net

Scope and Academic Relevance of 3-Cholesteryl N-butylcarbamate in Contemporary Chemical Biology

This compound sits (B43327) at the intersection of materials science and biochemistry. Its structure combines the rigid, chiral cholesterol backbone with the stable, hydrogen-bonding N-butylcarbamate group. This combination makes it a relevant subject for contemporary research. In materials science, cholesteryl carbamates are explored for their ability to form liquid crystals and organogels. rsc.orgtandfonline.com The self-assembly properties, driven by van der Waals forces between the steroidal cores and hydrogen bonding from the carbamate groups, can lead to the formation of complex, chiral supramolecular structures. nih.gov In chemical biology, it serves as a model compound for studying lipid-protein interactions. Specifically, its role as a reversible inhibitor of cholesterol esterase allows for the investigation of enzyme kinetics and the design of more potent inhibitors by modifying its structure. nih.govresearchgate.net The butyl group provides a specific level of hydrophobicity, influencing how the molecule partitions into lipid membranes and interacts with the hydrophobic binding pockets of enzymes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52829-26-2 |

|---|---|

Molecular Formula |

C32H55NO2 |

Molecular Weight |

485.8 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-butylcarbamate |

InChI |

InChI=1S/C32H55NO2/c1-7-8-20-33-30(34)35-25-16-18-31(5)24(21-25)12-13-26-28-15-14-27(23(4)11-9-10-22(2)3)32(28,6)19-17-29(26)31/h12,22-23,25-29H,7-11,13-21H2,1-6H3,(H,33,34)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 |

InChI Key |

YRLNNPIPHGFZON-PTHRTHQKSA-N |

SMILES |

CCCCNC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Isomeric SMILES |

CCCCNC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCNC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Synonyms |

3-cholesteryl N-butylcarbamate 3-CNBC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cholesteryl N Butylcarbamate and Analogous Cholesteryl Carbamates

Classic Synthetic Routes to Cholesteryl Carbamate (B1207046) Derivatives

The traditional methods for synthesizing cholesteryl carbamates are reliable and widely documented, primarily involving the reaction of an activated cholesterol precursor with an appropriate amine.

The most direct and common method for synthesizing 3-Cholesteryl N-butylcarbamate involves the reaction of cholesteryl chloroformate with butylamine. smolecule.com This reaction is a nucleophilic acyl substitution where the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group.

The process is typically conducted in a dry, non-protic solvent such as dichloromethane (B109758) (DCM) or benzene. orientjchem.orgtandfonline.com To neutralize the hydrochloric acid byproduct that forms during the reaction, a tertiary amine base like triethylamine (B128534) (TEA) or pyridine (B92270) is added as an acid scavenger. researchgate.netresearchgate.net The reaction is often initiated at a reduced temperature (0 °C) to control the initial exothermic reaction, after which it is allowed to proceed at room temperature for several hours to ensure completion. orientjchem.orgacs.org Yields for this type of reaction are generally good, often ranging from 70% to 90%, depending on the specific amine and reaction conditions used. orientjchem.org

Table 1: Representative Reaction Conditions for Cholesteryl Carbamate Synthesis

| Amine | Base / Catalyst | Solvent | Time (h) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Butylamine | Triethylamine | Dichloromethane | 12 | Not specified | acs.org |

| Urea | Triethylamine / DMAP | Dichloromethane | 8-12 | 70-90 | orientjchem.orgresearchgate.net |

| Aniline | Triethylamine / DMAP | Dichloromethane | 8-12 | 70-90 | orientjchem.orgresearchgate.net |

| Piperidine | Triethylamine / DMAP | Dichloromethane | 8-12 | 70-90 | orientjchem.orgresearchgate.net |

| Spermine (Boc-protected) | Triethylamine | Dichloromethane | 12 | Not specified | acs.org |

While the chloroformate route is prevalent, other strategies exist for forming carbamate linkages on steroidal scaffolds. These methods offer alternative pathways that can be advantageous depending on the availability of starting materials and the desired molecular complexity.

One alternative involves the reaction of the steroidal alcohol (e.g., cholesterol) with an isocyanate. For instance, various N-alkylcarbamylglycerols have been synthesized by condensing glycerol (B35011) with the corresponding isocyanate in pyridine. nih.gov This approach could be adapted to cholesterol, reacting it directly with butyl isocyanate.

Another set of strategies avoids the use of phosgene-derived reagents like chloroformates altogether. These include methods utilizing carbon dioxide (CO2) as a C1 source. acs.orgacs.org For example, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can produce carbamates under mild conditions. organic-chemistry.org Additionally, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the formation of a carbamate bond by activating a carboxylic acid, which then reacts with an amine-functionalized cholesterol derivative or vice-versa. rsc.org The use of mixed carbonates, such as p-nitrophenyl carbonates, also provides a stable and effective means of introducing the alkoxycarbonyl group to an amine. acs.org

Reaction of Cholesteryl Chloroformate with Butylamine

Advanced Synthetic Approaches and Reaction Optimization

Research into the synthesis of cholesteryl carbamates has also focused on improving reaction efficiency, selectivity, and sustainability through advanced catalytic methods and stereoselective control.

The classic synthesis of cholesteryl carbamates can often require long reaction times, sometimes exceeding 24 hours. researchgate.net To address this, organocatalysts have been incorporated to accelerate the reaction. 4-dimethylaminopyridine (B28879) (DMAP) has proven to be a highly effective catalyst for this transformation. orientjchem.orgresearchgate.net DMAP functions as a nucleophilic acylation catalyst; it reacts with cholesteryl chloroformate to form a highly reactive acyl pyridinium (B92312) intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the chloroformate itself, significantly reducing reaction times from over 24 hours to as few as 8-12 hours while maintaining high yields. orientjchem.orgresearchgate.net

Broader research into carbamate synthesis has explored other catalytic systems that could be applicable to steroidal substrates. These include metal-based catalysts, such as nickel complexes for dehydrative urethane (B1682113) formation from CO2, amines, and alcohols, and zirconium(IV) catalysts for transcarbamoylation reactions. acs.orgorganic-chemistry.org More recently, Deep Eutectic Solvents (DESs), such as a mixture of choline (B1196258) chloride and zinc chloride, have been employed as recyclable catalysts and solvents for carbamate synthesis, offering a greener alternative to traditional volatile organic solvents. mdpi.com

In the context of this compound, the stereochemistry is primarily dictated by the cholesterol starting material. Cholesterol has a defined stereocenter at the C-3 position, with the hydroxyl group in the β-configuration. mdpi.com The synthesis via cholesteryl chloroformate is stereospecific, as the reaction occurs at the hydroxyl group without altering the configuration of the C-3 chiral center. Therefore, the resulting carbamate linkage preserves the natural 3β-stereochemistry of the cholesterol backbone.

The primary challenge in this context is one of regioselectivity rather than stereoselectivity—ensuring that the reaction occurs exclusively at the C-3 hydroxyl group. This is achieved by using cholesterol itself as the starting material for the chloroformate. While the synthesis of this compound itself is straightforward stereochemically, the broader field of steroidal chemistry often employs complex methods to achieve stereocontrol when multiple reactive sites are present or when new stereocenters are being formed. nih.gov For other transformations, enzymatic methods and chiral catalysts are used to achieve high stereoselectivity, which is a key consideration in the synthesis of complex bioactive molecules and polyketide natural products. researchgate.net

Catalytic Methods in Cholesteryl Carbamate Synthesis

Purification and Characterization Methodologies for Research Compounds (Excluding Basic Identification Data)

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the target compound.

For the purification of cholesteryl carbamates, column chromatography is the most frequently employed method. orientjchem.orgresearchgate.net A slurry of silica (B1680970) gel (e.g., 60-120 mesh) is typically used as the stationary phase, with a solvent system such as a mixture of chloroform (B151607) and methanol (B129727) or ethyl acetate (B1210297) and hexane (B92381) as the mobile phase (eluent). orientjchem.orgrsc.org The crude product is loaded onto the column, and the eluent carries the components down the column at different rates, allowing for the separation of the desired product from unreacted starting materials and byproducts. tandfonline.com Fractions are collected and analyzed, often by thin-layer chromatography (TLC), and those containing the pure compound are combined. tandfonline.comresearchgate.net Recrystallization from a suitable solvent, such as ethanol (B145695) or acetone, can be used as a final purification step to obtain a highly pure, crystalline solid. tandfonline.comrsc.org

Characterization relies on a suite of spectroscopic techniques to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify key functional groups. For cholesteryl carbamates, characteristic absorption bands include a strong C=O stretching vibration for the carbamate carbonyl group (around 1700 cm⁻¹) and N-H stretching (around 3340 cm⁻¹). rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR confirms the presence of protons in specific chemical environments. Key signals for a cholesteryl carbamate include a multiplet for the proton at the C-3 position (OCO-CH), which is shifted downfield (around 4.5-4.7 ppm) due to the adjacent oxygen atom, and signals corresponding to the alkyl chain of the carbamate group (e.g., the CH₂ group adjacent to the nitrogen). orientjchem.orgrsc.org

¹³C NMR is used to identify all unique carbon atoms in the molecule. A characteristic signal is the resonance of the carbamate carbonyl carbon, which appears significantly downfield (around 155 ppm). orientjchem.org

Mass Spectrometry (MS) , including high-resolution mass spectrometry (HRMS), is used to determine the molecular weight and elemental composition of the compound. The observed mass-to-charge ratio (m/z) is compared with the calculated value for the expected molecular formula to confirm the identity of the synthesized derivative. orientjchem.org

Table 2: General Spectroscopic Data for Cholesteryl Carbamate Characterization

| Technique | Signal / Chemical Shift (δ) | Assignment | Reference(s) |

|---|---|---|---|

| FTIR | ~3340 cm⁻¹ | N-H stretch (carbamate) | rsc.org |

| FTIR | ~1700 cm⁻¹ | C=O stretch (carbamate) | rsc.org |

| ¹H NMR | ~4.5 - 4.7 ppm (multiplet) | OCO-CH (C-3 proton of cholesterol) | orientjchem.orgrsc.org |

| ¹H NMR | ~3.1 - 3.2 ppm (multiplet) | NH -CH₂ - (proton on N-alkyl group) | rsc.org |

| ¹³C NMR | ~155 ppm | C=O (carbamate carbonyl carbon) | orientjchem.org |

| ¹³C NMR | ~72 - 83 ppm | OC O-CH (C-3 carbon of cholesterol) | orientjchem.org |

Enzymatic Interaction Studies of 3 Cholesteryl N Butylcarbamate

Inhibition of Cholesterol Esterase (CEase)

Cholesteryl N-alkyl carbamates, including 3-Cholesteryl N-butylcarbamate, are recognized as effective inhibitors of porcine pancreatic cholesterol esterase (CEase). researchgate.netnih.gov However, their mechanism of action displays notable distinctions when compared to other carbamate (B1207046) inhibitors, such as aryl carbamates. Research indicates that the inhibitory pathway is highly dependent on the stability of the carbamate's leaving group. researchgate.netnih.gov

Kinetic Characterization of CEase Inhibition by this compound

Kinetic analysis is fundamental to characterizing the nature of enzyme inhibition. It provides quantitative data on the inhibitor's potency and offers insights into its mechanism of action.

The inhibition of CEase by certain carbamates, specifically p-nitrophenyl-N-alkyl carbamates, demonstrates saturation kinetics as the inhibitor concentration increases. researchgate.netnih.gov This phenomenon indicates a multi-step inhibition process that begins with the formation of a reversible, non-covalent enzyme-inhibitor complex (Michaelis complex). researchgate.netnih.govnih.gov The observation of saturation kinetics implies that the inhibitor binds to the enzyme's active site before a subsequent chemical step occurs. While this behavior is well-documented for aryl carbamates, detailed studies reveal that cholesteryl-N-alkyl carbamates act as simple reversible inhibitors without the subsequent covalent modification step seen with more reactive carbamates. researchgate.netnih.gov

Inhibition constants such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC50) are key metrics for quantifying an inhibitor's potency. For inhibitors that follow a multi-step mechanism involving an initial binding step, K_i represents the dissociation constant of the initial, non-covalent enzyme-inhibitor complex. nih.gov While specific K_i or IC50 values for this compound are not detailed in the available literature, data for related carbamate inhibitors of CEase have been determined. These values are crucial for comparing the potency of different inhibitors and understanding structure-activity relationships. For instance, various aryl and alkyl carbamates have been characterized with a range of potencies, highlighting how structural modifications influence binding affinity to the CEase active site. nih.govnih.gov

Table 1: Kinetic Constants for the Inhibition of Cholinesterases by Various Carbamates This table presents data for related compounds to illustrate the kinetic parameters used in enzyme inhibition studies, as specific values for this compound were not available in the cited literature.

| Inhibitor | Enzyme | K_i (µM) | k_2 (min⁻¹) | k_3 (min⁻¹) |

|---|---|---|---|---|

| p-Nitrophenyl-N-butyl carbamate | Porcine Pancreatic CEase | 1.1 | 0.44 | 0.046 |

| p-Nitrophenyl-N-octyl carbamate | Porcine Pancreatic CEase | 0.19 | 0.65 | 0.046 |

| (R)-(+)-exo-2-norbornyl-N-n-butylcarbamate | Butyrylcholinesterase | 1.73 | 0.20 | 0.015 |

Data sourced from studies on carbamate inhibition of porcine pancreatic CEase and Butyrylcholinesterase. researchgate.nettandfonline.com

Saturation Kinetics Analysis

Substrate Mimicry and Active Site Probing in CEase

This compound is recognized as a reversible inhibitor of pancreatic cholesterol esterase (CEase). researchgate.net Its inhibitory action stems from its structural resemblance to cholesterol, the natural substrate of CEase, allowing it to function as a substrate mimic and bind to the enzyme's active site. vulcanchem.com Unlike other carbamates that can form a covalent bond with the active site serine, cholesteryl-N-alkyl carbamates, including the N-butyl derivative, act as reversible inhibitors. researchgate.net This is attributed to the relative stability of cholesteryl carbamates compared to more reactive carbamates like p-nitrophenyl carbamates. researchgate.net

The inhibition mechanism for many carbamates involves a two-step process: an initial reversible binding to form a Michaelis-like complex, followed by the carbamylation of the active site serine residue. nih.gov This leads to a transiently inactivated enzyme. nih.govnih.gov However, for this compound, the process appears to be primarily reversible, without the formation of a stable carbamylated enzyme. researchgate.net The interaction still shows saturation kinetics, which is characteristic of active-site-directed inhibition. nih.govresearchgate.net The use of such inhibitors allows for the probing of molecular recognition features within the fatty acid and steroid binding regions of CEase's extended active site. nih.govacs.org

Table 1: Characteristics of this compound Inhibition of CEase

| Feature | Description | Source |

|---|---|---|

| Inhibitor Type | Reversible inhibitor | researchgate.net |

| Mechanism | Substrate mimicry of cholesterol | vulcanchem.com |

| Binding | Binds to the enzyme active site | nih.govacs.org |

| Kinetics | Exhibits saturation kinetics | nih.govresearchgate.net |

| Chemical Interaction | Does not cause significant carbamylation of CEase | researchgate.net |

Influence of Lipid Microenvironments on Enzymatic Activity

The activity of pancreatic CEase is significantly enhanced at lipid-water interfaces, a phenomenon known as interfacial activation. nih.gov Therefore, to study its inhibition kinetics in a physiologically relevant manner, micellar systems are often employed. nih.gov These micelles, typically formed with bile salts like sodium taurocholate, solubilize lipidic substrates and inhibitors, concentrating them at the interface where the enzyme is active. nih.govkoreascience.krsrce.hr

The presence of bile salt micelles has been shown to modulate the interaction between CEase and its inhibitors. nih.gov For some carbamate inhibitors, taurocholate increases the inhibitor's affinity for the enzyme's active site and also increases the rates of both the carbamylation and decarbamylation steps. nih.gov Studies using taurocholate/phosphatidylcholine micelles have confirmed that the inhibition of CEase by carbamates proceeds via an active-site-directed mechanism within these environments. researchgate.netnih.gov The turnover of the resulting carbamoyl-enzyme can be increased in the presence of micelles, indicating a direct effect of the micelles on the enzyme's catalytic activity. researchgate.net The use of these systems is crucial for understanding how the local environment affects enzyme-inhibitor interactions. nih.govnih.gov

To create a more biologically representative model of a cell membrane, phospholipid vesicles are used as lipid bilayer mimics. mdpi.com These structures, composed of lipids like phosphatidylcholine and cholesterol, provide a platform to study how the properties of a lipid bilayer influence enzyme-inhibitor interactions. mdpi.comahajournals.org The lipid composition, fluidity, and surface characteristics of these vesicles can all play a role in modulating enzyme activity. mdpi.comfrontiersin.org

The partitioning of a lipophilic inhibitor like this compound into the phospholipid bilayer is a critical factor. This partitioning affects the inhibitor's local concentration and its accessibility to the enzyme, which may be associated with the membrane surface. ahajournals.org The stability and activity of enzymes can be enhanced in the presence of phospholipid vesicles. ahajournals.org For instance, the presence of phosphatidylcholine can protect enzyme activity, and this effect can be additive with other stabilizing agents. ahajournals.org Studying these interactions in lipid bilayer mimics is essential for a deeper understanding of the complex interplay between the enzyme, its inhibitor, and the membrane microenvironment that governs the inhibitor's ultimate biological effect. frontiersin.org

Computational and Biophysical Studies of 3 Cholesteryl N Butylcarbamate

Molecular Docking Simulations with Target Enzymes (e.g., Cholesterol Esterase)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 3-Cholesteryl N-butylcarbamate, docking simulations with cholesterol esterase are crucial for understanding its inhibitory mechanism.

Studies on a variety of carbamate (B1207046) inhibitors targeting cholesterol esterase have elucidated the key features of the enzyme's active site and the nature of the interactions formed. The active site of CEase contains a catalytic triad (B1167595) (Ser194, His435, Asp320), an oxyanion hole, and multiple acyl chain binding sites (ACS). nih.govnih.gov It is proposed that the carbamyl group of inhibitors like this compound is the primary site of interaction.

The N-butylcarbamate moiety of the compound likely interacts with the first acyl chain binding site of the enzyme. nih.gov This interaction is often covalent, involving the nucleophilic attack of the catalytic Ser194 on the carbamyl carbon of the inhibitor. nih.gov However, for cholesteryl-N-alkyl carbamates, studies have shown that they tend to act as reversible inhibitors, unlike other carbamates that form a stable carbamyl-enzyme intermediate. researchgate.net This suggests that while the initial binding occurs at the active site, the subsequent carbamylation step may be less favorable or the resulting complex may be more readily reversible.

Key residues within the active site that are likely to interact with this compound include:

Ser194: The catalytic serine residue responsible for the nucleophilic attack on the carbamate. nih.gov

His435: A member of the catalytic triad, which may also form hydrogen bonds with the inhibitor. nih.gov

Phe324: A residue in the second alkyl chain binding site that can form favorable pi-pi stacking interactions with aromatic or hydrophobic parts of the inhibitor. nih.gov

The cholesteryl group of the molecule is expected to occupy the steroid binding locus of the enzyme's active site, contributing significantly to the binding affinity through hydrophobic interactions.

| Residue | Type of Interaction | Role in Inhibition |

|---|---|---|

| Ser194 | Covalent/Hydrogen Bonding | Nucleophilic attack on the carbamyl carbon, part of the catalytic triad. nih.gov |

| His435 | Hydrogen Bonding | Part of the catalytic triad, stabilizes the transition state. nih.gov |

| Phe324 | Pi-pi Stacking/Hydrophobic | Interaction with the inhibitor's hydrophobic moieties, contributing to binding affinity. nih.gov |

| Acyl Chain Binding Sites (ACS) | Hydrophobic Interactions | Accommodation of the N-butyl chain, with longer chains generally leading to tighter binding. nih.gov |

The conformation of the ligand-enzyme complex is critical for understanding the inhibitory potency. For carbamate inhibitors with multiple binding groups, the flexibility of the linker between these groups is a key determinant of how well the inhibitor can fit into the bent-shaped active site of cholesterol esterase. nih.gov In the case of this compound, the molecule has a rigid cholesteryl group and a more flexible N-butylcarbamate moiety.

Identification of Key Binding Interactions and Active Site Residues

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. While a specific QSAR model for this compound is not available, studies on other carbamate inhibitors of cholinesterases provide valuable insights into the physicochemical properties that govern their inhibitory activity. plos.orgnih.gov

QSAR studies on carbamate inhibitors of acetylcholinesterase, a related enzyme, have identified several key physicochemical descriptors that correlate with biological activity. These descriptors are likely to be relevant for the inhibition of cholesterol esterase as well.

Important descriptors include:

Steric properties: The size and shape of the molecule, particularly of the substitutions on the carbamoyl (B1232498) nitrogen, can significantly influence binding affinity. nih.gov

Electrostatic properties: The distribution of charge in the molecule, such as the electronegativity of the amino nitrogen and the electropositivity of the carbamoyl nitrogen, plays a crucial role in the interaction with the enzyme's active site. nih.gov

Topological and electronic descriptors: Parameters like the Connolly accessible area and the energy of the lowest unoccupied molecular orbital (ELUMO) have also been shown to correlate with the inhibitory activity of carbamates. plos.org

| Descriptor Type | Specific Descriptor | Correlation with Activity |

|---|---|---|

| Steric | Molecular Volume/Bulk | Increased bulk on the carbamoyl nitrogen can enhance activity. nih.gov |

| Electrostatic | Partial Atomic Charges | A more electropositive carbamoyl nitrogen and electronegative amino nitrogen are generally favorable. nih.gov |

| Hydrophobic | LogP/Hydrophobic Fields | Higher hydrophobicity of substituents often leads to better binding affinity. nih.gov |

| Electronic | ELUMO | Lower ELUMO values can be associated with higher activity. plos.org |

| Topological | Connolly Accessible Area | Can be correlated with the accessibility of the inhibitor to the active site. plos.org |

Derivation of Physicochemical Descriptors and Their Correlation with Biological Activity

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-enzyme complex, allowing for the study of its conformational flexibility and the stability of the interactions over time. Conformational analysis helps in understanding the preferred shapes of the inhibitor molecule.

While specific MD simulations for the this compound-CEase complex are not reported, general principles of carbamate conformation and the dynamics of cholesterol in biological systems can be applied. Carbamates can exist in different conformations, primarily as syn and anti rotamers around the C-N bond. nih.gov The energy barrier between these conformations is relatively low, allowing for flexibility. The specific conformation adopted upon binding to the enzyme would be the one that maximizes favorable interactions.

Conformational analysis of related carbamate inhibitors has shown that specific rotamers are stabilized upon binding to the enzyme's active site. nih.gov For this compound, it is expected that the molecule would adopt a conformation that allows the cholesteryl group to fit into its binding pocket while positioning the N-butylcarbamate moiety for optimal interaction with the catalytic residues and acyl chain binding site. MD simulations would be instrumental in revealing the stability of these interactions and any conformational changes in the enzyme or the inhibitor upon binding.

Analysis of Dynamic Behavior in Solution and Membrane Environments

Computational studies, particularly molecular dynamics simulations, have been instrumental in characterizing the dynamic behavior of this compound in various environments. In aqueous solutions, these simulations reveal the aggregation behavior of carbamate-containing surfactants. Such surfactants have been shown to form mixed-micellar compositions, which can transition into niosomes, highlighting their potential as drug delivery systems. researchgate.net The dynamic nature of these aggregates is crucial for their function, with simulations showing a high degree of stability in their compact structures, both in the gas phase and in solution. tesisenred.net Water molecules can cause fluctuations in hydrogen bond formation, yet a stable secondary structure is often maintained. tesisenred.net

Elucidation of Energetic Landscapes and Rotational Barriers

The energetic landscape of this compound is significantly influenced by the rotational barriers of the carbamate group. The C–N bond in carbamates possesses a degree of double bond character due to amide resonance, which restricts rotation. acs.org Both experimental and theoretical methods have been employed to estimate these rotational barriers. acs.org

The cholesterol backbone itself is a rigid structure, and its insertion into a lipid bilayer involves energetic considerations. The transfer of cholesterol from an aqueous phase into a membrane is primarily driven by favorable nonpolar contributions to the solvation free energy. nih.gov However, this is countered by a small opposing contribution due to conformational restrictions of the surrounding lipid chains. nih.gov The energetic landscape of this compound within a membrane is therefore a composite of the rotational energetics of the carbamate group and the free energy changes associated with the insertion and orientation of the entire molecule within the lipid bilayer.

Membrane Interaction Biophysics

Interactions with Model Lipid Bilayers and Micelles

The interaction of this compound with model lipid bilayers and micelles is largely dictated by the amphipathic nature of the cholesterol backbone and the chemical properties of the N-butylcarbamate group. Cholesterol and its derivatives are known to interact with the hydrophilic head groups of phospholipids (B1166683) via their hydroxyl group, while the hydrophobic steroid structure interacts with the acyl chains of the lipids. nih.gov This interaction is fundamental to the molecule's role in membrane systems. The presence of the carbamate functionality introduces additional interaction capabilities, such as hydrogen bonding through its carboxyl group and the backbone NH. acs.org

In model lipid bilayers, cholesterol derivatives can influence the packing and organization of the lipid molecules. nih.gov The insertion of the rigid cholesterol core into the hydrocarbon region of the bilayer restricts the conformational freedom of the surrounding lipid chains. nih.gov This can lead to the formation of more ordered membrane domains. nih.gov Studies with related carbamate-containing surfactants have shown their ability to form mixed micelles, sometimes in conjunction with other nonionic surfactants. mdpi.com The formation of these mixed systems can reduce electrostatic repulsion between charged headgroups and facilitate micelle formation. mdpi.com Furthermore, the transition from mixed micelles to niosomes, which are vesicular structures composed of nonionic surfactants and cholesterol, has been observed, indicating the integral role of the cholesterol moiety in the formation of these larger aggregates. mdpi.comresearchgate.net

The table below summarizes the types of interactions observed for cholesterol derivatives and carbamates in model membrane systems.

| Interacting Moiety | Model System Component | Type of Interaction | Reference |

| Cholesterol -OH group | Phospholipid headgroups | Hydrogen bonding | nih.gov |

| Cholesterol steroid rings | Lipid acyl chains | Hydrophobic interactions | nih.gov |

| Carbamate C=O and N-H | Other molecules/groups | Hydrogen bonding | acs.org |

| Cationic carbamate surfactants | Anionic lipids/molecules | Electrostatic interactions | mdpi.com |

Impact on Membrane Fluidity and Organization in Model Systems

The incorporation of cholesterol and its derivatives, such as this compound, has a significant impact on the fluidity and organization of model membrane systems. Generally, increasing cholesterol concentration tends to decrease membrane fluidity, although this effect can be temperature-dependent. uvigo.esuvigo.es At high temperatures, cholesterol's rigid structure hinders the movement of phospholipid fatty acid tails, leading to a more ordered and less fluid membrane. savemyexams.com Conversely, at low temperatures, it disrupts the close packing of phospholipids, thereby increasing membrane flexibility. savemyexams.com

The presence of a carbamate group can further influence membrane organization. Carbamate-containing surfactants have been noted for their ability to penetrate cell membranes. researchgate.net In model systems, the incorporation of molecules like cholesterol sulphate, which also has a modified headgroup, has been shown to have an ordering effect on the membrane, which is influenced by the lipid composition and cholesterol content. nih.govmdpi.com While high concentrations of cholesterol generally increase membrane rigidity, excessive amounts can lead to the formation of cholesterol clusters, which may compromise the uniformity and strength of the bilayer. researchgate.net

The impact on membrane organization can also manifest as the formation of distinct lipid domains. Cholesterol is a key player in the formation of lipid rafts, which are microdomains enriched in certain lipids and proteins. mdpi.com The ability of this compound to interact specifically with certain lipids through both its cholesterol and carbamate moieties could potentially modulate the formation and stability of such domains.

The following table outlines the general effects of cholesterol on membrane fluidity.

| Condition | Effect of Increasing Cholesterol | Consequence for Membrane | Reference |

| High Temperature | Restricts fatty acid tail movement | Decreased fluidity, increased stability | savemyexams.com |

| Low Temperature | Disrupts phospholipid packing | Increased flexibility, prevents solidification | savemyexams.com |

| General | Increases lipid packing | Decreased fluidity | mdpi.com |

Membrane Permeability Studies in Cell-Free and Model Systems

The permeability of a membrane, which is the rate of passive diffusion of molecules across it, is influenced by its composition. wikipedia.org The hydrophobic nature of the lipid bilayer generally restricts the passage of charged and large molecules. wikipedia.org Cholesterol itself contributes to making membranes more impermeable due to its hydrophobicity. uvigo.esuvigo.es

The carbamate moiety is recognized for its ability to increase permeability across cellular membranes, a property that has been exploited in drug design. acs.org This suggests that this compound could modulate membrane permeability. Studies on niosomes, which often contain cholesterol, have shown that cholesterol can impact membrane permeation. researchgate.net The stability of the lipid bilayer in niosomes is enhanced by cholesterol, which in turn influences its fluidity and permeability. mdpi.comresearchgate.net

| Compound/Structure | Effect on Permeability | Noted in System | Reference |

| Cholesterol | Generally decreases permeability | Cell membranes, niosomes | researchgate.netuvigo.es |

| Carbamate moiety | Can increase permeability | General (drug design) | acs.org |

| Cholesterol-containing membranes | Can show enhanced permeabilization | Model membranes with certain substances | arxiv.org |

Utilization in Enzyme Mechanism Elucidation and Biochemical Pathway Probing

This compound and its analogs are instrumental in the study of enzyme kinetics and mechanisms, particularly for enzymes involved in lipid metabolism. A primary target of these compounds is cholesterol esterase (CEase), an enzyme responsible for the hydrolysis of dietary cholesterol esters. vulcanchem.comnih.gov

Cholesteryl-N-alkyl carbamates, including the butyl derivative, are recognized as inhibitors of porcine pancreatic cholesterol esterase. nih.govresearchgate.net Unlike some other carbamates that act as irreversible inhibitors by carbamylating the enzyme's active site, cholesteryl-N-alkyl carbamates function as reversible inhibitors. nih.govresearchgate.net This distinction is attributed to the relative stability of cholesteryl carbamates. nih.govresearchgate.net The inhibition of cholesterol esterase by these compounds can be protected by competitive inhibitors like phenylboronic acid, indicating they interact with the enzyme's active site. nih.govresearchgate.net

The study of how different carbamate derivatives inhibit cholesterol esterase provides insights into the enzyme's active site structure and substrate specificity. For instance, research on various N-alkylcarbamylphloroglucinols as conformationally constrained inhibitors has shown that the inhibitory potency is dependent on the number and length of the alkylcarbamyl chains, suggesting specific binding pockets within the enzyme. nih.gov Molecular docking studies have further illuminated these interactions, proposing that the carbamyl groups of the inhibitors bind to the acyl chain-binding sites of the enzyme. nih.gov By using compounds like this compound, researchers can probe the structural requirements for substrate binding and catalysis, thereby elucidating the enzyme's mechanism of action. vulcanchem.com

Development of Cholesteryl Carbamates as Biochemical Probes for Cholesterol Metabolism Studies

The structural analogy of cholesteryl carbamates to cholesterol itself makes them excellent probes for investigating the complex pathways of cholesterol metabolism. These compounds can be modified, for example by attaching fluorescent tags, to track their movement and localization within cells and model systems.

A series of cholesterol probes with fluorophores like NBD and Dansyl attached to the 3-hydroxyl position via carbamate linkers have been synthesized to mimic the behavior of natural cholesterol in bilayer membranes. nih.gov These fluorescently-labeled cholesteryl carbamates have been used to study the partitioning of cholesterol between different lipid phases in model membranes, providing insights into the organization and dynamics of cellular membranes. nih.gov The carbamate linkage has been shown to be crucial for the probe's behavior, with carbamate-linked NBD-cholesterols showing a stronger preference for liquid-ordered domains compared to probes with an ester linkage. nih.gov This highlights the importance of the linker chemistry in creating accurate cholesterol mimics.

These probes have enabled the direct visualization of cholesterol redistribution in response to enzymatic activity, such as the generation of ceramide, which is known to displace cholesterol from membranes. nih.gov Such studies are critical for understanding how cholesterol distribution is regulated within cellular compartments and how this regulation is linked to metabolic processes.

Integration into In Vitro Cell-Based Assays for Mechanistic Investigations

In vitro cell-based assays are fundamental tools for dissecting cellular mechanisms. This compound and its derivatives have been integrated into these assays to investigate various aspects of cell biology, from cholesterol transport to signaling pathways. vulcanchem.comcaymanchem.com

Understanding how cells acquire and transport cholesterol is crucial, as defects in these processes are linked to various diseases. Cholesteryl carbamates serve as valuable tools in these investigations. For instance, fluorescently labeled cholesteryl carbamates can be used to monitor cholesterol uptake and trafficking in cultured cells. caymanchem.com

Studies have shown that the cellular uptake of cholesteryl carbamate-conjugated molecules can be similar to that of cholesteryl esters, often involving binding to lipoproteins like HDL or LDL and subsequent internalization via their respective receptors. ku.edu However, the specific structural features of the carbamate derivative can influence the uptake mechanism. For example, the addition of charged moieties, such as glutamic acid, to a cholesteryl carbamate probe was found to impact its cellular binding and uptake, suggesting that different derivatives may engage distinct cellular uptake pathways. ku.edu

Cell-based assays utilizing these probes allow researchers to study the effects of various factors and potential drugs on cholesterol absorption and intracellular movement. caymanchem.com For example, the inhibitor U-18666A, which blocks intracellular cholesterol trafficking, is often used as a positive control in such assays to validate the detection of altered cholesterol distribution. caymanchem.comabcam.com

| Research Area | Model System | Key Findings |

| Cholesterol Metabolism | Cultured Pig Hepatocytes | HDL can mediate both the removal of free cholesterol from the cell and the delivery of HDL cholesteryl esters to the cell. nih.gov |

| Cholesterol Uptake | Model Cell Lines | The addition of anionic amino acids to cholesteryl carbamate probes can affect their binding to serum proteins and affinity for cells. ku.edu |

| Intracellular Trafficking | HepG2 Cells | The inhibitor U-18666A induces intracellular accumulation of cholesterol, demonstrating its effect on trafficking. abcam.com |

Cholesterol is not just a structural component of membranes; it also plays a critical role in regulating intracellular signaling pathways. nih.gov Changes in cholesterol levels and distribution within the cell can impact the function of membrane-associated proteins and signaling complexes. Cholesteryl carbamates can be used to perturb cellular cholesterol homeostasis and study the downstream effects on signaling.

For example, research has shown that the accumulation of cholesterol in specific cellular compartments, which can be mimicked or induced by certain compounds, can regulate oncogenic signaling pathways. nih.gov While direct studies using this compound to modulate specific signaling pathways are not extensively detailed in the provided context, the principle of using cholesterol analogs to alter membrane composition and thereby influence signaling is a well-established research strategy. The ability of cholesteryl carbamates to integrate into cellular membranes and affect their properties provides a means to investigate the intricate links between cholesterol metabolism and cellular signaling.

Studies on Cellular Cholesterol Uptake and Trafficking in Model Cell Lines

Applications in Model Membrane Systems for Biophysical Research

Model membrane systems, such as liposomes and supported lipid bilayers, are indispensable for studying the biophysical properties of membranes in a controlled environment. mdpi.combiorxiv.org this compound and other cholesteryl derivatives are incorporated into these models to investigate how they affect membrane structure, fluidity, and organization. nih.gov

The introduction of cholesteryl carbamate probes into model membranes allows for the study of lipid-lipid interactions and the formation of distinct membrane domains. nih.gov For instance, fluorescently labeled cholesteryl carbamates have been used to examine the partitioning of cholesterol between liquid-ordered (Lo) and liquid-disordered (Ld) phases in ternary lipid mixtures. nih.gov These studies have revealed that the carbamate linker influences the probe's preference for certain lipid domains, underscoring the subtle yet significant impact of molecular structure on membrane organization. nih.gov

Furthermore, biophysical studies using techniques like fluorescence spectroscopy can determine the location of these probes within the bilayer, indicating that they typically reside in the polar headgroup region. nih.gov By systematically varying the structure of the cholesteryl carbamate, researchers can gain a deeper understanding of the forces that govern membrane architecture and the role of cholesterol in maintaining membrane integrity and function.

| Model Membrane System | Biophysical Property Investigated | Key Finding |

| Supported Bilayers (DOPC/Chol/SM or DPPC) | Partitioning between Lo and Ld phases | Carbamate-linked NBD-cholesterols show a stronger preference for Lo domains than ester-linked probes. nih.gov |

| Biomimetic Models (PLPC/Chol) | Membrane Fluidity and Order | Incorporation of cholesterol sulfate (B86663) (a related sterol derivative) can increase membrane order. mdpi.com |

| Dimyristoylphosphatidic Acid (DMPA) Membranes | Effect of Cholesterol on Lipid Packing | Cholesterol incorporation affects the phosphatidic acid bilayer in a manner similar to phosphatidylcholine/cholesterol membranes. nih.gov |

Emerging Research Directions and Future Outlook

The study of 3-Cholesteryl N-butylcarbamate and related compounds continues to offer promising avenues for research. The inherent modularity of the structure—allowing for easy modification of the steroidal core, the carbamate (B1207046) linker, and the N-substituent—provides a rich platform for systematic investigation.

Future research is likely to focus on several key areas:

Advanced Materials: There is potential in designing novel "smart" materials based on cholesteryl carbamate scaffolds. By incorporating photo-responsive or pH-sensitive groups, researchers could create organogels or liquid crystals that respond to external stimuli, with applications in optical switches and controlled release systems. nih.gov

Targeted Enzyme Inhibition: Building on the foundational work on cholesterol esterase inhibition, more complex carbamate derivatives could be designed as highly potent and selective inhibitors for other lipases or enzymes involved in lipid metabolism. nih.govnih.gov Such compounds could serve as valuable chemical tools for studying disease pathways related to lipid dysregulation. nih.gov

Biocompatible Probes: The development of fluorescently-labeled cholesteryl carbamates could yield a new class of stable, biocompatible probes for long-term imaging of lipid dynamics in live cells, overcoming some limitations of less stable ester-linked probes. biorxiv.org

Nanomedicine: The self-assembly properties of these molecules could be harnessed to create novel nanostructures for drug encapsulation and delivery. The stability and biocompatibility of the cholesteryl carbamate framework make it an attractive component for next-generation liposomal or micellar drug carriers. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues for 3 Cholesteryl N Butylcarbamate

Exploration of Novel Enzymatic Targets and Biological Pathways

The known interaction of cholesteryl carbamates with cholesterol esterase (CEase) provides a logical starting point for identifying new targets. nih.govresearchgate.net Cholesterol homeostasis is a complex network, and modulating one enzyme can have cascading effects on others. Future research should aim to identify other enzymes within the cholesterol biosynthesis and metabolism pathways that might be modulated by 3-Cholesteryl N-butylcarbamate.

Key enzymes in the cholesterol biosynthesis pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) and squalene (B77637) monooxygenase (SQLE), are critical control points. frontiersin.orgfrontiersin.org Investigating the inhibitory or allosteric modulatory effects of this compound on these enzymes could reveal new mechanisms of action. For instance, SQLE's role in promoting cancer progression through cholesteryl ester accumulation suggests it could be a valuable target. frontiersin.orgnih.gov Another area of interest is the family of sterol O-acyltransferase (ACAT) enzymes, which are responsible for esterifying cholesterol for storage and play a key role in conditions like atherosclerosis and certain cancers. frontiersin.org Given that this compound is a structural analog of cholesteryl esters, its potential to compete with or modulate ACAT activity warrants investigation.

Furthermore, the carbamate (B1207046) moiety itself is susceptible to hydrolysis by various cellular esterases. nih.gov A broad screening against a panel of human carboxylesterases could identify novel metabolic pathways for the compound and potential off-target effects or even new therapeutic targets. acs.org The biological pathways influenced by this compound are likely to extend beyond simple lipid metabolism. Alterations in cholesterol trafficking can impact cell signaling, membrane fluidity, and the function of membrane-bound proteins, all of which are promising areas for future exploration. frontiersin.org

Advanced Computational Approaches for Rational Design of Cholesteryl Carbamate Analogs

Computational methods offer a powerful toolkit for accelerating the design and optimization of analogs of this compound with enhanced potency, selectivity, and novel functionalities. An integrated approach combining computer-aided ligand design, organic synthesis, and functional testing can be highly effective. pnas.org

Molecular Docking and Dynamics: Building upon the known inhibition of cholesterol esterase, molecular docking studies can be used to predict the binding modes of this compound within the enzyme's active site. mdpi.com Subsequent molecular dynamics (MD) simulations can validate the stability of these predicted poses and provide insights into the key interactions driving binding. mdpi.comnih.gov These computational models can then be used to rationally design analogs. For example, modifications to the butyl chain or the cholesterol backbone could be explored to exploit specific subpockets within the target's binding site to increase affinity or alter the mechanism of inhibition. pnas.org

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be developed based on the key structural features of this compound required for activity. This model could then be used to virtually screen large compound libraries to identify novel, structurally diverse molecules with the potential to interact with the same targets.

Machine Learning: Advanced machine learning algorithms, such as random forest models, could be trained on datasets of known enzyme inhibitors to predict the activity of newly designed cholesteryl carbamate analogs. researchgate.net This approach can help prioritize which analogs to synthesize and test, saving significant time and resources.

These computational strategies facilitate the rational design of derivatives for various applications, from more potent enzyme inhibitors to stable components for drug delivery systems like liposomes. nih.govmdpi.com

Integration with Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular impact of this compound, future research must move beyond single-target analyses and embrace systems-level approaches. nih.gov Integrating multi-omics data—including transcriptomics, proteomics, metabolomics, and lipidomics—can provide a comprehensive map of the molecular perturbations induced by the compound. mdpi.combiorxiv.org

A typical workflow would involve treating a relevant cell line with the compound and then performing a multi-omic analysis.

Transcriptomics (RNA-seq): This would reveal changes in gene expression, highlighting the upregulation or downregulation of entire pathways. For example, one might observe changes in the expression of genes regulated by the Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that control cholesterol homeostasis. frontiersin.orgbiorxiv.org

Proteomics: This would identify changes in protein abundance and post-translational modifications, providing a functional snapshot of the cellular response. nih.gov

Metabolomics and Lipidomics: These analyses would directly measure changes in the levels of small molecule metabolites and lipids, providing a direct readout of the metabolic impact of inhibiting cholesterol esterase and other potential targets. medrxiv.org

The integration of these large datasets, often aided by machine learning and network biology approaches, can uncover unexpected connections and generate new hypotheses. researchgate.netnih.gov For example, this approach could reveal if the compound's effect on cholesterol metabolism leads to secondary effects on other pathways like inflammation or cell proliferation, which has been observed with other compounds that disrupt cholesterol homeostasis. biorxiv.org This systems-level understanding is crucial for elucidating the compound's full mechanism of action.

Development of Advanced Imaging Probes Based on the Cholesteryl Carbamate Scaffold

The cholesterol scaffold is an excellent platform for developing molecular imaging probes due to its natural tendency to be trafficked and incorporated into specific cellular structures, particularly cell membranes. nih.govnih.gov Modifying the this compound structure to create advanced imaging agents is a promising avenue for future research.

Fluorescent Probes for Super-Resolution Microscopy: By attaching a fluorescent dye to the cholesteryl carbamate scaffold, it may be possible to create probes for live-cell imaging. A particularly exciting direction is the development of bioorthogonal probes, where a small, non-perturbing chemical handle (like an azide) is incorporated into the molecule. wiley.com This allows for later labeling with a fluorescent reporter dye, enabling advanced imaging techniques like super-resolution microscopy to visualize the probe's distribution within nanoscale structures like lipid rafts at unprecedented resolution. wiley.com

PET Imaging Agents: Analogs of this compound could be radiolabeled with positron-emitting isotopes, such as Fluorine-18, to create Positron Emission Tomography (PET) imaging agents. nih.govresearchgate.net Such agents could allow for the non-invasive, in vivo imaging and quantification of specific enzymatic activity or cholesterol trafficking in disease models. For example, a probe that selectively binds to cholesterol esterase could be used to map the enzyme's expression levels.

Probes for Specific Enzyme Activity: Building on work with other carbamate-based probes, it is conceivable to design a "smart" probe based on the this compound structure. acs.org Such a probe could be designed to be non-fluorescent until the carbamate bond is cleaved by a target esterase, releasing a fluorophore. This would provide a direct and specific readout of enzyme activity in real-time within cells or tissues. acs.org

Investigation in Complex Biological Models (Excluding Live Animal or Human Studies)

To bridge the gap between traditional 2D cell culture and in vivo systems, it is essential to investigate the effects of this compound in more physiologically relevant complex biological models.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are emerging as pivotal tools for biomedical research. nih.gov These models more accurately recapitulate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in native tissues. mdpi.com

Studies have shown that cells grown in 3D culture exhibit significantly different cholesterol metabolism and gene expression profiles compared to their 2D counterparts. nih.govnih.gov Culturing cells in a 3D environment can lead to significant alterations in the transcriptome, with cholesterol homeostasis being a majorly affected pathway. nih.gov Therefore, testing this compound in these systems is critical for a more accurate prediction of its biological effects.

For instance, cancer-derived organoids could be used to study how the compound affects tumor growth, where cholesterol metabolism is often dysregulated. nih.govfrontiersin.org Liver organoids could be employed to study the compound's impact on hepatic lipid metabolism in a more realistic context. researchgate.net These advanced in vitro models provide a powerful platform for investigating efficacy and mechanism in a system that better reflects human physiology, without the use of live animal studies. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 3-Cholesteryl N-butylcarbamate, and how can purity be validated?

Synthesis typically involves reacting cholesterol derivatives (e.g., cholesteryl chloroformate) with n-butylamine under anhydrous conditions, using a polar aprotic solvent like tetrahydrofuran (THF) . Purity validation should employ HPLC (High-Performance Liquid Chromatography) with UV detection, referencing retention times against standards. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H and ¹³C) are critical for structural confirmation, ensuring absence of byproducts like unreacted cholesterol or residual amines .

Q. How can solubility and stability of this compound be experimentally determined for formulation studies?

Solubility profiles should be assessed in solvents ranging from polar (e.g., methanol, DMSO) to nonpolar (e.g., hexane, chloroform) using gravimetric or spectrophotometric methods. Stability studies require accelerated degradation testing under varying pH, temperature, and humidity conditions. For hydrolytic stability, monitor degradation via HPLC to detect breakdown products (e.g., cholesterol derivatives or butylamine) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Avoid inhalation by working in fume hoods with >0.5 m/s airflow. Store in sealed, light-protected containers at 2–8°C to minimize hydrolysis. In case of accidental exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the bioactivity of this compound in lipid membrane models?

Use Langmuir-Blodgett troughs or fluorescence anisotropy to study compound integration into lipid bilayers. Compare partitioning coefficients (log P) calculated via HPLC-derived capacity factors (log k) . For cellular studies, employ confocal microscopy with fluorescent cholesterol analogs to track membrane localization. Include controls with unmodified cholesterol to isolate carbamate-specific effects .

Q. What strategies resolve contradictions in data on this compound’s enzymatic hydrolysis rates across studies?

Cross-validate experimental conditions:

- Enzyme source : Use purified enzymes (e.g., cholesterol esterase) instead of crude extracts to minimize interference.

- Assay specificity : Quantify butylamine release via derivatization with dansyl chloride and fluorometric detection (λex 340 nm, λem 525 nm).

- Buffer systems : Test ionic strength (e.g., 50–200 mM phosphate) and pH (6.5–8.0) to identify optimal hydrolysis conditions .

Q. What advanced techniques measure the lipophilicity of this compound, and how does it compare to structural analogs?

Determine experimental log P values via reverse-phase HPLC using a C18 column and isocratic elution (e.g., 70:30 methanol/water). Compare to computational predictions (e.g., ChemAxon or Schrödinger’s QikProp). Structural analogs like Cholesteryl N-(trimethylammonioethyl)carbamate chloride (log P ~5.8) may exhibit reduced lipophilicity due to charged moieties, whereas this compound’s log P is expected to align with carbamates (log P ~7–8) .

Q. How can degradation pathways of this compound in aqueous environments be mechanistically characterized?

Perform LC-MS/MS to identify transient intermediates (e.g., carbamic acid derivatives). Use kinetic isotope effects (KIEs) with deuterated water (D2O) to distinguish acid-catalyzed vs. base-catalyzed hydrolysis. Density Functional Theory (DFT) simulations can model transition states and predict rate-limiting steps .

Methodological Notes

- Data Interpretation : For contradictory results, apply multivariate analysis (e.g., principal component analysis) to isolate variables like solvent polarity or temperature .

- Instrumentation : Prioritize hyphenated techniques (e.g., LC-MS, GC-MS) for simultaneous quantification and structural analysis .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, especially for amine byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.